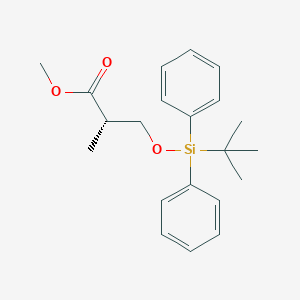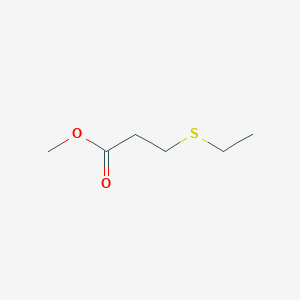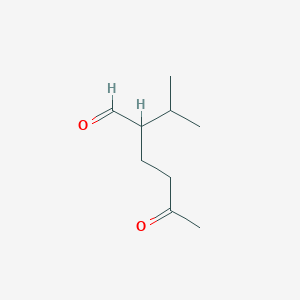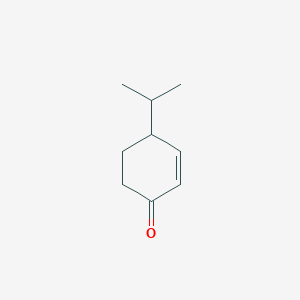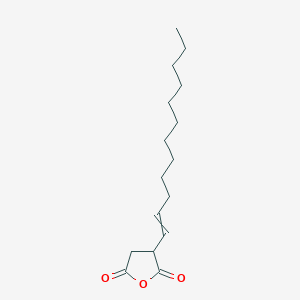
Trimethyl-D9-Acetic Acid
Vue d'ensemble
Description
Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a labeled analogue of Pivalic Acid . It is a metabolite of oral cephem (b-lactam) antibiotics such as S-1108, containing pivaloyl moieties . The molecular formula is C5HD9O2 and the molecular weight is 111.19 .
Molecular Structure Analysis
The molecular structure of Trimethyl-D9-Acetic Acid consists of a central carbon atom attached to three methyl groups and a carboxylic acid group . The deuterium atoms are attached to the methyl groups .Physical And Chemical Properties Analysis
Trimethyl-D9-Acetic Acid is a semi-solid substance with a white to off-white color . It has slight solubility in aqueous base, dichloromethane, and methanol .Applications De Recherche Scientifique
Biostimulant in Agriculture
Trimethyl-D9-Acetic Acid has been explored as a biostimulant under drought stress conditions for crops. It’s proposed to enhance drought tolerance and avoidance in various plant species, potentially offering a low-cost solution for improving crop resilience .
Fluorescent Probes in Chemical Biology
The compound’s derivatives are valuable in the synthesis of fluorescent probes. These probes are crucial for studying subcellular localization and mechanisms of action of bioactive compounds, with applications in drug discovery and cell imaging .
Reference Material in Analytical Standards
Pivalic acid-d9 serves as a high-quality reference material in analytical chemistry, particularly in infectious disease research. It helps in the accurate measurement of substances and calibration of instruments .
Catalysis in Organic Synthesis
In organic synthesis, Pivalic acid-d9 is used as a co-catalyst with palladium for the arylation of unactivated arenes and N-heterocycles. It also facilitates carbonylative Suzuki reactions to synthesize biaryl ketones, showcasing its versatility in chemical reactions .
Safety and Hazards
Mécanisme D'action
Target of Action
Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is a deuterated form of Pivalic Acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that deuterated compounds can have altered pharmacokinetic properties compared to their non-deuterated counterparts . This could potentially influence the interaction of Trimethyl-D9-Acetic Acid with its targets and the resulting changes.
Biochemical Pathways
It’s worth noting that deuterated compounds can influence various metabolic processes due to the kinetic isotope effect .
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This could potentially affect the bioavailability of Trimethyl-D9-Acetic Acid.
Action Environment
The action of Trimethyl-D9-Acetic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules or compounds in the environment could potentially interact with Trimethyl-D9-Acetic Acid and affect its action, efficacy, and stability.
Propriétés
IUPAC Name |
3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



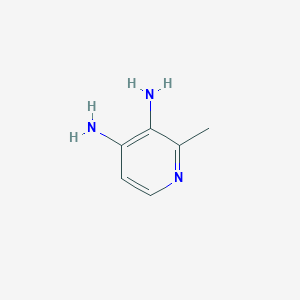

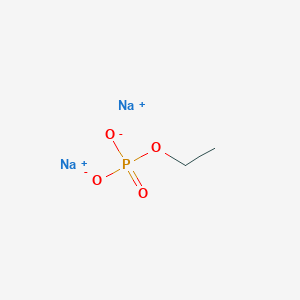
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
